1-(2-Methylpropane-2-sulfinyl)butane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods: Industrial production methods for tert-butanesulfinamide typically involve large-scale synthesis using similar enantioselective oxidation and disulfide bond cleavage processes, optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)butane undergoes various types of reactions, including:
Oxidation: Enantioselective oxidation to form thiosulfinate.
Reduction: Reduction reactions to form corresponding amines.
Substitution: Nucleophilic substitution reactions where nucleophiles add diastereoselectively over the imine group.
Common Reagents and Conditions:
Oxidation: Vanadyl acetylacetonate and chiral ligands.
Reduction: Lithium amide.
Substitution: Nucleophiles and electrophilic addition conditions.
Major Products:
Scientific Research Applications
1-(2-Methylpropane-2-sulfinyl)butane is extensively used in scientific research, particularly in:
Chemistry: As a chiral auxiliary in asymmetric synthesis for the production of enantiopure amines.
Biology: In the synthesis of biologically active compounds and natural products.
Medicine: For the development of therapeutic agents and drug synthesis.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Methylpropane-2-sulfinyl)butane exerts its effects involves its role as a chiral auxiliary. It facilitates the diastereoselective addition of nucleophiles over the imine group, with the tert-butanesulfinyl group acting as a chiral auxiliary . This group is also a protecting group, which can be removed by hydrochloric acid to form the desired chiral amine .
Comparison with Similar Compounds
- 2-Methylpropane-2-sulfinamide
- Ellman’s sulfinamide
- tert-Butanesulfinamide
Comparison: 1-(2-Methylpropane-2-sulfinyl)butane is unique due to its high enantioselectivity and stability as a chiral auxiliary. It is more resistant to hydrolysis than other imines but more reactive towards nucleophiles, making it highly effective in asymmetric synthesis .
Properties
CAS No. |
13153-04-3 |
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Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-tert-butylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-5-6-7-10(9)8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
DGBVQXCCEZOOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C(C)(C)C |
Origin of Product |
United States |
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